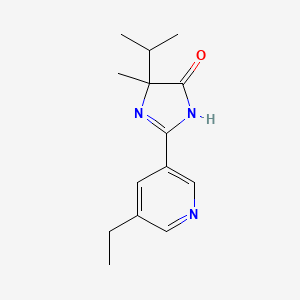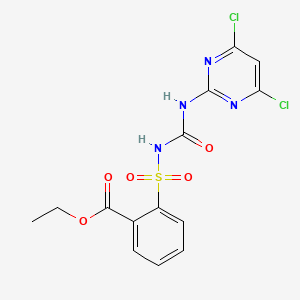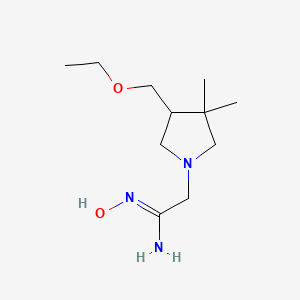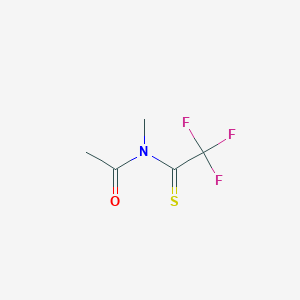
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one is a complex organic compound that features a pyridine ring fused with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the imidazole moiety. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-ethylpyridine: Shares the pyridine ring but lacks the imidazole moiety.
4-methylimidazole: Contains the imidazole ring but lacks the pyridine ring.
Uniqueness
The uniqueness of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one lies in its combined pyridine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and diverse applications in research and industry.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
InChI |
InChI=1S/C14H19N3O/c1-5-10-6-11(8-15-7-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) |
InChI Key |
QNQGXMMSKHUSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)C2=NC(C(=O)N2)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)



![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)



![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)




